2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group and a phenylmethoxyphenyl group connected through an acetamide linkage. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide typically involves the reaction of 2-chlorophenoxyacetic acid with 4-phenylmethoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine linkage between the acetamide and the aldehyde groups. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)-2-methylpropionic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Ethyl (2-chlorophenoxy)(phenyl)acetate: Used as an intermediate in organic synthesis.
2-Hydroxyethyl bis(4-chlorophenoxy)acetate: Employed in the production of specialty chemicals.
Uniqueness
2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide stands out due to its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions. Its potential biological activities and applications in various fields of research further highlight its significance compared to similar compounds .
Properties
CAS No. |
409349-75-3 |
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Molecular Formula |
C22H19ClN2O3 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C22H19ClN2O3/c23-20-8-4-5-9-21(20)28-16-22(26)25-24-14-17-10-12-19(13-11-17)27-15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,25,26)/b24-14+ |
InChI Key |
CJGZRUICKQQZDJ-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3Cl |
Origin of Product |
United States |
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